![molecular formula C10H12N2S B14240284 5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole CAS No. 189745-34-4](/img/structure/B14240284.png)
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is a heterocyclic compound that combines the structural features of imidazole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene typically involves the construction of the imidazole and thiophene rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with thiophene derivatives . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
Applications De Recherche Scientifique
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and 2-ethyl-4-methylimidazole share structural similarities and exhibit similar chemical properties.
Thiophene Derivatives: Compounds such as 2-methylthiophene and 3-methylthiophene are structurally related and can undergo similar chemical reactions.
Uniqueness
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is unique due to the combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
189745-34-4 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-13-10(7)8(2)9-5-11-6-12-9/h3-6,8H,1-2H3,(H,11,12) |
Clé InChI |
AOISAOGWBMJBPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(C)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


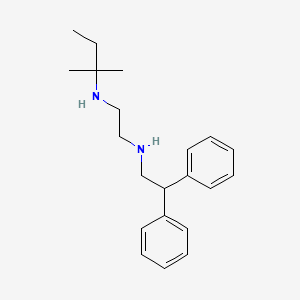
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
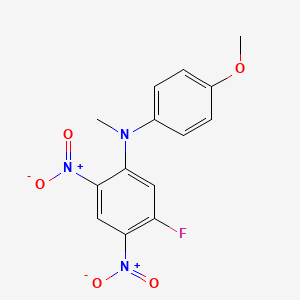
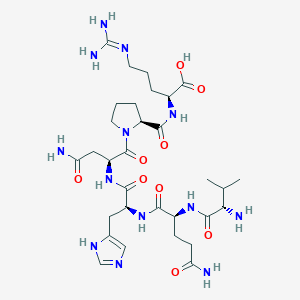

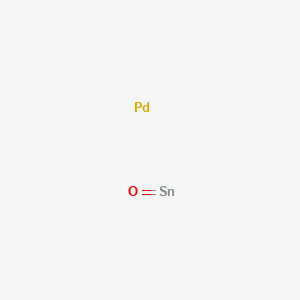

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)
![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
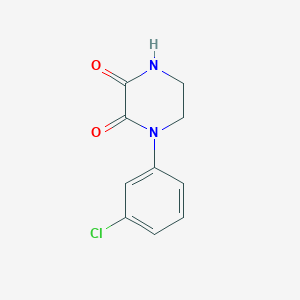
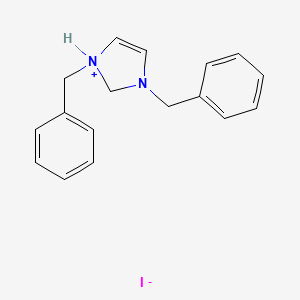
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
